molecular formula C28H28OP2 B1598386 1,4-Bis(diphenylphosphino)butane monooxide CAS No. 85686-00-6

1,4-Bis(diphenylphosphino)butane monooxide

Cat. No. B1598386
Key on ui cas rn: 85686-00-6
M. Wt: 442.5 g/mol
InChI Key: OGJJWCHXAGSHLL-UHFFFAOYSA-N
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Patent
US05919984

Procedure details

A mixture of palladium acetate (10 mg; 4.45×10-2 mmol), dppb (4.00 g; 9.4 mmol), 1,2-dibromoethane (3.6 g; 19.15 mmol), and dichloromethane (10 mL) was stirred for 30 minutes. To this suspension, aqueous NaOH (20% by weight; 10 mL) was added and the mixture was vigorously stirred at room temperature for 3 days. Dichloromethane (30 mL) was added, the organic phase was filtered through a silica plug which was then washed with 80 mL of CH2Cl2 /AcOEt (5:3 by volume). The combined organic solutions were evaporated to dryness. The solid residue was dissolved in boiling CH2Cl2 (ca. 30 mL) and the solution was treated with ether (100 mL; portionwise) and left at room temperature for 2 hours. Well-shaped, colorless crystals were separated, washed with ether, and dried under vacuum. The yield was 3.33 g (80%). 1H NMR (CDCl3, 20° C.), δ: 1.5 (m, 2H, CH2); 1.7 (m, 2H, CH2); 2.0 (m, 2H, CH2); 2.2 (m, 2H, CH2); 7.2-7.8 (m, 20H, Ph). 31P NMR (CDCl3, 20° C.), δ: -15.5 (s, 1P, PPh2); 32.2 (s, 1P, P(O)Ph2).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([P:7]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH2:8][CH2:9][CH2:10][CH2:11][P:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:3][CH:2]=1.BrCCBr.[OH-:35].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl>[P:7]([CH2:8][CH2:9][CH2:10][CH2:11][P:12]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:35])([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Name
Quantity
3.6 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
10 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred at room temperature for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered through a silica plug which
WASH
Type
WASH
Details
was then washed with 80 mL of CH2Cl2 /AcOEt (5:3 by volume)
CUSTOM
Type
CUSTOM
Details
The combined organic solutions were evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved
ADDITION
Type
ADDITION
Details
the solution was treated with ether (100 mL
WAIT
Type
WAIT
Details
portionwise) and left at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Well-shaped, colorless crystals were separated
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
P(C1=CC=CC=C1)(C1=CC=CC=C1)CCCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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